PF-04217903
Overview
Description
PF-04217903 is a novel compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit specific protein kinases .
Mechanism of Action
Target of Action
PF-04217903 is a selective ATP-competitive inhibitor of the c-Met kinase . The c-Met receptor tyrosine kinase is one of the receptor tyrosine kinases (RTKs) most frequently mutated or abnormally activated in late-stage human cancers .
Mode of Action
This compound potently inhibits cellular c-Met phosphorylation and c-Met-dependent cell proliferation, survival, migration, or invasion . It has demonstrated an exquisite selectivity of >1000 fold for c-Met compared with >150 kinases across a diverse screening panel .
Biochemical Pathways
The c-Met pathway plays a critical role in the regulation of tumor progression, invasive growth, and tumor angiogenesis . This compound inhibits this pathway, thereby affecting these downstream effects.
Pharmacokinetics
It is known that this compound is orally available , suggesting that it has good bioavailability.
Result of Action
This compound has demonstrated marked antitumor activity in two tumor models that expressed activated c-Met at well-tolerated dose levels . It has also shown potent antiangiogenic properties in vitro and in vivo . In vivo, this compound significantly reduced tumor microvessel density (CD-31) as well as plasma VEGFA and IL-8 levels .
Action Environment
The action of this compound can be influenced by the presence of other activated kinases in the tumor environment. For example, the combination of this compound with Recepteur d’origine nantais (RON) short hairpin RNA (shRNA) knockdown in a model that also expresses activated RON kinase resulted in enhanced antitumor efficacy .
Biochemical Analysis
Biochemical Properties
PF-04217903 functions as an ATP-competitive inhibitor of the c-Met kinase, with a high selectivity for c-Met compared to other kinases. The compound has a dissociation constant (K_i) of 4.5 nM for c-Met . This compound inhibits the phosphorylation of c-Met, which in turn affects downstream signaling pathways involved in cell proliferation, survival, migration, and invasion. The compound has demonstrated potent inhibition of c-Met-dependent cellular processes in various human tumor cell lines, with half-maximal inhibitory concentration (IC_50) values ranging from 5 to 16 nM .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In MET-amplified cell lines, this compound inhibits tumor cell proliferation, survival, migration, and invasion . The compound also induces apoptosis in these cells, as evidenced by increased caspase-3 activity . Additionally, this compound has shown anti-angiogenic properties by inhibiting hepatocyte growth factor (HGF)-stimulated c-Met autophosphorylation and reducing tumor microvessel density . These effects collectively contribute to the compound’s antitumor efficacy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of the c-Met kinase, thereby preventing ATP from binding and inhibiting the kinase activity of c-Met . This inhibition leads to a decrease in c-Met phosphorylation and subsequent disruption of downstream signaling pathways, including those mediated by Gab-1, AKT, extracellular signal-regulated kinase (Erk), PLCλ1, and STAT5 . The inhibition of these pathways results in reduced tumor cell proliferation, survival, and migration, as well as increased apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained inhibition of c-Met phosphorylation in both in vitro and in vivo studies . Long-term treatment with this compound has resulted in dose-dependent antitumor activity and a strong correlation with pharmacodynamic inhibition of c-Met phosphorylation . Resistance mechanisms, such as oncogene switching, may emerge over time, potentially compromising the efficacy of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. The compound has demonstrated dose-dependent antitumor activity in tumor models expressing activated c-Met . At well-tolerated dose levels, this compound significantly inhibited tumor growth and reduced tumor microvessel density . Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolites of this compound are then excreted through the bile and urine.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is known to interact with transporters and binding proteins that facilitate its uptake and distribution . This compound accumulates in tumor tissues, where it exerts its inhibitory effects on c-Met signaling . The distribution of this compound within the body is influenced by factors such as tissue permeability and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the c-Met receptor . This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . The compound’s ability to inhibit c-Met signaling is dependent on its effective localization within the cell .
Preparation Methods
The synthesis of PF-04217903 involves multiple steps. One common synthetic route includes the cyclization of quinoline derivatives with hydrazine hydrate in the presence of dimethylacetamide and ethanol . The reaction conditions typically involve heating the mixture to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
PF-04217903 has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including protein kinases.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds include other quinoline and pyrazole derivatives that also exhibit kinase inhibition properties. Some examples are:
Quinoline derivatives: Chloroquine, camptothecin, and hydroquinine.
Pyrazole derivatives: Pyrazoloquinolines and pyrazolothiazoles.
What sets PF-04217903 apart is its unique triazolopyrazine structure, which provides enhanced selectivity and potency against specific protein kinases, making it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16/h1-5,8-10,12,28H,6-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMUGYOXRHVNMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401026097 | |
Record name | 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956905-27-4 | |
Record name | PF-04217903 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956905274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-04217903 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12848 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-(4-(1-(Quinolin-6-ylmethyl)-1H-(1,2,3)triazolo(4,5-b)pyrazin-6-yl)-1H-pyrazol-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401026097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-04217903 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CYJ9ATV1IJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of PF-04217903?
A1: this compound is a highly selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase (RTK). [, ]
Q2: How does this compound interact with c-Met?
A2: this compound binds to the intracellular kinase domain of c-Met, competing with ATP for binding and thereby inhibiting the receptor's tyrosine kinase activity. [, ] This binding mode was revealed through co-crystal structure analysis. []
Q3: What are the downstream consequences of c-Met inhibition by this compound?
A3: Inhibiting c-Met with this compound disrupts downstream signaling pathways crucial for tumor growth, invasion, and metastasis, including:
- Inhibition of c-Met phosphorylation: this compound effectively reduces the phosphorylation of c-Met, a key step in its activation. [, , ]
- Downregulation of downstream signaling: This includes the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer and contribute to tumor cell proliferation, survival, and migration. [, , , ]
- Reduced tumor cell proliferation and survival: this compound demonstrates potent antiproliferative and pro-apoptotic effects in c-Met-dependent tumor models. [, , , , ]
- Inhibition of tumor cell migration and invasion: this compound effectively hinders the migratory and invasive capacity of tumor cells, both in vitro and in vivo. [, , , , ]
- Anti-angiogenic effects: this compound also exhibits anti-angiogenic properties, disrupting the formation of new blood vessels that tumors rely on for growth and spread. [, , ]
Q4: In which preclinical models has this compound shown efficacy?
A4: this compound has demonstrated marked antitumor activity in various preclinical models, including:
- MET-amplified cell lines: this compound effectively inhibits tumor cell proliferation, survival, migration, and invasion in cell lines harboring MET gene amplification. [, , ]
- HGF/c-Met autocrine loop models: this compound also shows efficacy in models where tumor cells produce HGF, leading to constitutive activation of c-Met signaling. [, ]
- Xenograft models: Significant tumor growth inhibition was observed in vivo using human tumor xenografts, including models of gastric cancer, pancreatic cancer, and osteosarcoma. [, , , , , , , ]
Q5: Has this compound been tested in combination with other agents?
A5: Yes, preclinical studies have explored the combination of this compound with other therapeutic agents, showing promising results:
- Anti-VEGF therapy: Combining this compound with anti-VEGF agents like sunitinib or neutralizing antibodies significantly reduced tumor invasion and metastasis compared to single-agent treatment in RIP-Tag2 pancreatic neuroendocrine tumor models. [, , , ]
- RON knockdown: Combining this compound with RON short hairpin RNA (shRNA) knockdown in HT29 colon carcinoma cells enhanced antitumor efficacy and induced apoptosis compared to either treatment alone. [, ]
- BRAF inhibitors: While a novel SND1-BRAF fusion was identified as a resistance mechanism to this compound in GTL16 gastric cancer cells, combining this compound with BRAF inhibitors or MEK inhibitors effectively overcame this resistance by suppressing the MAPK pathway. [, , , ]
Q6: What potential resistance mechanisms to this compound have been identified?
A6: Research has identified several potential mechanisms of resistance to this compound:
- Oncogene switching: this compound treatment led to increased phospho-PDGFRβ levels in U87MG glioblastoma xenografts, suggesting a potential compensatory mechanism. []
- SND1-BRAF fusion: This fusion protein, identified in this compound-resistant GTL16 gastric cancer cells, drives MAPK pathway activation and confers resistance to c-Met inhibition. [, , , ]
- MET amplification: Genomic duplication encompassing the mutated kinase domain of MET was observed in a patient with MET-mutated papillary renal cell carcinoma who initially responded to this compound but later developed resistance. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.